molecular formula C6H9NO2 B14768136 5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one

5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one

Cat. No.: B14768136
M. Wt: 127.14 g/mol
InChI Key: ZPNAPIFATUNAFI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one is an organic compound with a unique structure that includes a hydroxymethyl group attached to a tetrahydropyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one typically involves the reaction of suitable precursors under specific conditions. One common method involves the use of a starting material such as 2-pyridone, which undergoes hydroxymethylation in the presence of formaldehyde and a base. The reaction conditions often include a solvent like water or ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The compound may also act as a precursor for the formation of active metabolites that exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: A compound with a similar hydroxymethyl group but a different ring structure.

    2,5-Diformylfuran: Another related compound with aldehyde functional groups.

    5-Methylfurfural: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-1,2,3,4-tetrahydropyridin-2-one is unique due to its tetrahydropyridinone ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

5-(hydroxymethyl)-3,4-dihydro-1H-pyridin-2-one

InChI

InChI=1S/C6H9NO2/c8-4-5-1-2-6(9)7-3-5/h3,8H,1-2,4H2,(H,7,9)

InChI Key

ZPNAPIFATUNAFI-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC=C1CO

Origin of Product

United States

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